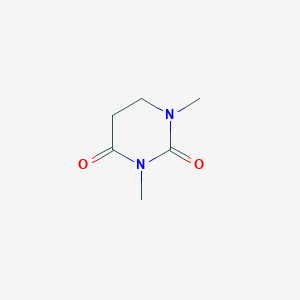![molecular formula C8H8ClF4N B6256381 1-[2-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 1214384-85-6](/img/new.no-structure.jpg)
1-[2-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride is an organic compound characterized by the presence of a fluorinated aromatic ring and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluoro-3-(trifluoromethyl)benzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, alkoxide) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-[2-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism by which 1-[2-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated aromatic ring enhances binding affinity and specificity, while the amine group facilitates interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-3-(trifluoromethyl)phenylmethanol
- 2-fluoro-3-(trifluoromethyl)phenylacetic acid
- 1-(4-(trifluoromethoxy)phenyl)cyclopropylmethanamine hydrochloride
Uniqueness
1-[2-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride is unique due to its specific combination of a fluorinated aromatic ring and an amine group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it particularly valuable in medicinal chemistry and industrial applications.
Properties
CAS No. |
1214384-85-6 |
|---|---|
Molecular Formula |
C8H8ClF4N |
Molecular Weight |
229.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



